molecular formula C16H17NO4S B280962 3-[(Mesitylamino)sulfonyl]benzoic acid

3-[(Mesitylamino)sulfonyl]benzoic acid

Cat. No.: B280962
M. Wt: 319.4 g/mol
InChI Key: SWHSVJPXXSCZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Mesitylamino)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonamide group linked to a mesitylamino (2,4,6-trimethylphenylamino) substituent. The mesityl group confers steric bulk and hydrophobicity, while the sulfonamide and carboxylic acid moieties contribute to polarity and acidity.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-10-7-11(2)15(12(3)8-10)17-22(20,21)14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19)

InChI Key

SWHSVJPXXSCZCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and predicted properties of 3-[(Mesitylamino)sulfonyl]benzoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Predicted pKa (Benzoic Acid) Solubility Trends
This compound C₁₆H₁₇NO₄S (hypothetical) ~327.4 2,4,6-Trimethylphenyl sulfonamide ~4.0 (estimated) Low aqueous solubility
3-[(Ethylamino)sulfonyl]benzoic acid C₉H₁₁NO₄S 229.25 Ethylamino sulfonamide ~3.8 Moderate solubility
3-[(3-Chlorophenyl)sulfonylamino]benzoic acid C₁₃H₁₀ClNO₄S 311.74 3-Chlorophenyl sulfonamide 3.92 Low solubility
4-Methoxy-3-sulfamoylbenzoic acid C₈H₉NO₅S 231.23 Methoxy (electron-donating), sulfamoyl ~3.5 Higher solubility
3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₂ClNO₄S 325.77 4-Chloro-3-methylphenyl sulfonamide ~3.9 Low solubility

Key Observations:

  • Acidity : The electron-withdrawing sulfonamide group lowers the pKa of the benzoic acid moiety. The mesityl group’s electron-donating methyl substituents may slightly increase pKa compared to chlorinated analogs (e.g., 3.92 for 3-chlorophenyl ).
  • Solubility: Bulky hydrophobic groups (mesityl, chlorophenyl) reduce aqueous solubility, whereas polar groups (methoxy, ethylamino) enhance it .

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